3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide
Overview
Description
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a triazolopyridazine core, which is a fused ring system, and a sulfoxide functional group attached to a trifluoromethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide typically involves multiple steps, including the formation of the triazolopyridazine core and the introduction of the sulfoxide group. Common synthetic routes may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
Introduction of the Sulfoxide Group: This step often involves the oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the triazolopyridazine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfone: Formed from the oxidation of the sulfoxide group.
Sulfide: Formed from the reduction of the sulfoxide group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl phenyl sulfoxide: Lacks the trifluoromethyl group.
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfide: Contains a sulfide group instead of a sulfoxide.
Uniqueness
The presence of the trifluoromethyl group and the sulfoxide functional group in 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide may confer unique properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds.
Properties
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4OS/c13-11-18-17-9-4-5-10(19-20(9)11)22(21)8-3-1-2-7(6-8)12(14,15)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWZLVVUVIMKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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